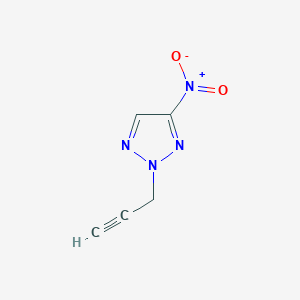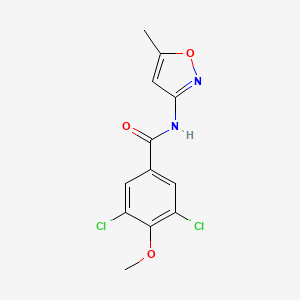
4-nitro-2-prop-2-yn-1-yl-2H-1,2,3-triazole
Overview
Description
4-nitro-2-prop-2-yn-1-yl-2H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their notable therapeutic importance and are often linked with amine and ester groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and actively participate in dipole-dipole and π-stacking interactions . This enhances their biocompatibility and makes them potential candidates for advancing medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of the larger family of Huisgen cycloadditions, which are a set of reactions between an azide and a terminal alkyne .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized using different spectral techniques . The presence of a doublet and triplet at δ 4.84 and δ 2.60 having coupling constant value (J) 2.4 Hz, in the 1 H NMR spectrum and the appearance of two doublets at δ values 9.04 and 7.83 with coupling constant values 15.4 Hz and 15.2 Hz respectively, confirmed the E -geometry of the chalcone as (E)-1- (3- (prop-2-yn-1-yloxy)phenyl)-3- (pyren-1-yl)prop-2-en-1-one .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazoles are diverse and have many applications in medicinal chemistry, bioconjugation, materials chemistry, and biotechnology . The ease of synthesis of 1,4-disubstituted 1,2,3-triazoles via copper (I)-catalyzed cycloaddition between a terminal alkyne and organic azides has led to tremendous popularity worldwide .Mechanism of Action
Future Directions
Given the wide range of applications and the therapeutic importance of 1,2,3-triazoles , there is significant potential for future research in this area. This could include the development of novel antimicrobial drugs to combat drug-resistant infections effectively , as well as the exploration of other potential applications in areas such as materials chemistry and biotechnology .
Properties
IUPAC Name |
4-nitro-2-prop-2-ynyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-2-3-8-6-4-5(7-8)9(10)11/h1,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWXXSLHSORSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1N=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3604528.png)
![N-(3,5-dimethylphenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3604529.png)
![methyl 2-{[4-(acetyloxy)benzoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3604536.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B3604547.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3604549.png)
![4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B3604551.png)

![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3604573.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3604583.png)

![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B3604599.png)

![{3-[(4-iodobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3604611.png)
